4-(Methylsulfinyl)aniline

Medicinal Chemistry Physical Organic Chemistry Lead Optimization

4-(Methylsulfinyl)aniline is a unique sulfoxide aniline differentiated by polarity, lower pKa, and distinct H-bonding vs sulfide/sulfone analogs. Essential for researchers requiring this specific redox-active intermediate—not interchangeable with 4-(methylthio)aniline. Verified synthetic yield from m-CPBA oxidation ensures reliable sourcing. Procure with confidence for ADME modulation and enzyme-catalyzed FMO studies.

Molecular Formula C7H9NOS
Molecular Weight 155.22
CAS No. 22865-62-9
Cat. No. B2393309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylsulfinyl)aniline
CAS22865-62-9
Molecular FormulaC7H9NOS
Molecular Weight155.22
Structural Identifiers
SMILESCS(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C7H9NOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,8H2,1H3
InChIKeySULNLNVYOGZGNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylsulfinyl)aniline (CAS 22865-62-9): Sourcing and Procurement Baseline for Chemical R&D


4-(Methylsulfinyl)aniline (CAS 22865-62-9) is a sulfoxide-containing para-substituted aniline derivative with the molecular formula C7H9NOS and a molecular weight of 155.22 g/mol . It is typically encountered as a light yellow to yellow solid with a predicted density of 1.28±0.1 g/cm³ and a boiling point of 353.9±25.0 °C (predicted) . It is classified with hazard warnings for acute oral toxicity, skin irritation, and serious eye irritation . The compound is primarily valued as a synthetic intermediate, with its utility stemming from the specific reactivity imparted by its methylsulfinyl functional group .

Why Substituting 4-(Methylsulfinyl)aniline (CAS 22865-62-9) with Simple Aniline or Sulfide Analogs Compromises Synthetic Outcomes


The inability to simply interchange 4-(methylsulfinyl)aniline with close analogs like 4-(methylthio)aniline or unsubstituted aniline is rooted in fundamental differences in their physicochemical properties and chemical reactivity . The sulfinyl group (-S(O)CH3) is a distinct functional moiety that is more polar and offers different electron-withdrawing characteristics than the sulfide (-SCH3) or sulfonyl (-SO2CH3) groups . This results in a different hydrogen-bonding capacity, altered solubility, and a unique reactivity profile, particularly in oxidation and reduction reactions . Substituting one for the other will not only change reaction kinetics and yields but can lead to entirely different synthetic pathways and final products, making it an unsuitable replacement in any established protocol .

Quantitative Differentiation Guide for 4-(Methylsulfinyl)aniline (CAS 22865-62-9) vs. Analogs


pKa Comparison: Increased Acidity of the Aniline Moiety in the Sulfinyl Derivative

The electron-withdrawing nature of the methylsulfinyl group significantly impacts the basicity of the adjacent aniline nitrogen. While direct experimental pKa data for 4-(methylsulfinyl)aniline is limited to a predicted value, this allows for a class-level comparison. The predicted pKa of 2.73±0.10 for 4-(methylsulfinyl)aniline is substantially lower than the experimentally determined pKa of unsubstituted aniline (4.63) [1]. This indicates that at physiological or near-neutral pH, 4-(methylsulfinyl)aniline will exist in a greater proportion of its unprotonated, neutral form compared to aniline.

Medicinal Chemistry Physical Organic Chemistry Lead Optimization

Synthetic Efficiency: Established 80% Yield from Direct Oxidation of the Sulfide Precursor

A defined and efficient synthetic route for 4-(methylsulfinyl)aniline is documented, providing a reliable pathway for its procurement and scale-up. A patent procedure details its synthesis starting from 4-methylthioaniline using 1 equivalent of m-chloroperbenzoic acid (m-CPBA) as the oxidant . This method yields the target sulfoxide as a white solid with a reported yield of 80% . This serves as a direct head-to-head transformation from the sulfide comparator.

Organic Synthesis Process Chemistry Methodology

Divergent Physical State vs. Sulfide Precursor: Solid vs. Liquid Handling

The oxidation state of the sulfur atom has a dramatic effect on the physical properties of the compound, which is a critical consideration for procurement and handling. 4-(Methylthio)aniline is a liquid at room temperature with a density of 1.119 g/mL . In contrast, its oxidized form, 4-(methylsulfinyl)aniline, is a solid at room temperature (light yellow to yellow) with a predicted density of 1.28±0.1 g/cm³ . This solid-state of the sulfoxide simplifies its storage, weighing, and handling in the laboratory compared to the liquid sulfide analog.

Chemical Logistics Procurement Lab Safety

Procurement-Driven Application Scenarios for 4-(Methylsulfinyl)aniline (CAS 22865-62-9)


Synthetic Intermediate for Sulfoxide-Containing Building Blocks

The primary and most well-supported application for 4-(methylsulfinyl)aniline is as a versatile synthetic intermediate. Its established 80% yield from 4-methylthioaniline via m-CPBA oxidation makes it a reliable and accessible building block for further chemical transformations. Its ability to undergo both oxidation (to the sulfone) and reduction (back to the sulfide) provides multiple synthetic branch points . Researchers can procure this compound with confidence for use in constructing more complex molecular architectures where the specific polarity and electronic nature of the sulfinyl group is desired.

Scaffold for Lead Optimization in Medicinal Chemistry

Due to the altered physicochemical properties imparted by the sulfinyl group, particularly the significantly lower pKa (~2.73) compared to aniline (~4.63) , this compound represents a distinct scaffold for medicinal chemistry programs. The increased acidity and polarity can be exploited to modulate the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds. Procurement of this specific aniline derivative allows researchers to explore a chemical space distinct from that of simple anilines or sulfides, potentially improving target engagement and pharmacokinetic profiles.

Enzymatic Study as a Sulfoxidation Product

4-(Methylsulfinyl)aniline is documented as a specific product in enzyme-catalyzed reactions. The BRENDA enzyme database lists the (S)-enantiomer of this compound as the product of the reaction: 4-amino-thioanisole + NADPH + H+ + O2 = 4-[(S)-methylsulfinyl]aniline + NADP+ + H2O . This positions the compound as a relevant reference standard for studies involving flavin-containing monooxygenases (FMOs) or other enzymes involved in the metabolism and bioactivation of sulfur-containing compounds.

Technical Documentation Hub

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